

A Head-to-Head Comparison of EZH2 Inhibitors: GSK926 vs. GSK343

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Compound of Interest		
Compound Name:	GSK926	
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A comprehensive guide for researchers in oncology and drug discovery, detailing the biochemical potency, cellular activity, and experimental protocols for two prominent EZH2 inhibitors.

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers. Its histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine 27 (H3K27me3), leads to transcriptional repression of tumor suppressor genes. Consequently, EZH2 has emerged as a promising therapeutic target. Among the numerous small molecule inhibitors developed, **GSK926** and GSK343, both originating from GlaxoSmithKline, are notable for their potency and selectivity. This guide provides a detailed comparison of these two S-adenosyl-L-methionine (SAM)-competitive inhibitors, supported by experimental data and protocols to aid researchers in their selection and application.

Biochemical and Cellular Potency

GSK926 and GSK343 were developed as potent and selective inhibitors of EZH2.[1][2][3] Both compounds act by competing with the cofactor SAM, thereby directly inhibiting the methyltransferase activity of EZH2.[1][2][3] While both are highly potent, GSK343 exhibits a lower half-maximal inhibitory concentration (IC50) in biochemical assays, suggesting a higher intrinsic potency.



Parameter	GSK926	GSK343	Reference
Mechanism of Action	SAM-Competitive EZH2 Inhibitor	SAM-Competitive EZH2 Inhibitor	[1][2][3]
Biochemical IC50	20 nM	4 nM	[1][4][5][6][7]
Ki	7.9 nM	Not explicitly reported, but described as highly potent	[1][7]
Selectivity	Selective for EZH2	>60-fold vs EZH1, >1000-fold vs other HMTs	[4][5][8]

In cellular assays, both inhibitors effectively reduce the levels of H3K27me3, the product of EZH2 activity. Comparative studies in HCC1806 breast cancer cells demonstrate that GSK343 has a more potent effect on inhibiting H3K27 trimethylation.[9] This trend is also reflected in cell proliferation assays, where GSK343 generally shows a lower IC50 across various cancer cell lines.[2]

Cell Line	Assay	GSK926 IC50	GSK343 IC50	Reference
HCC1806 (Breast Cancer)	H3K27me3 Inhibition	324 ± 174 nM	174 ± 84 nM	[9]
LNCaP (Prostate Cancer)	Cell Proliferation (6 days)	4.5 μΜ	2.9 μΜ	[2]
VCaP (Prostate Cancer)	Cell Proliferation (6 days)	>25 μM	11 μΜ	[2]
MDA-MB-231 (Breast Cancer)	Cell Proliferation (6 days)	>25 μM	19 μΜ	[2]
MDA-MB-468 (Breast Cancer)	Cell Proliferation (6 days)	16 μΜ	10 μΜ	[2]

EZH2 Signaling Pathway and Inhibition

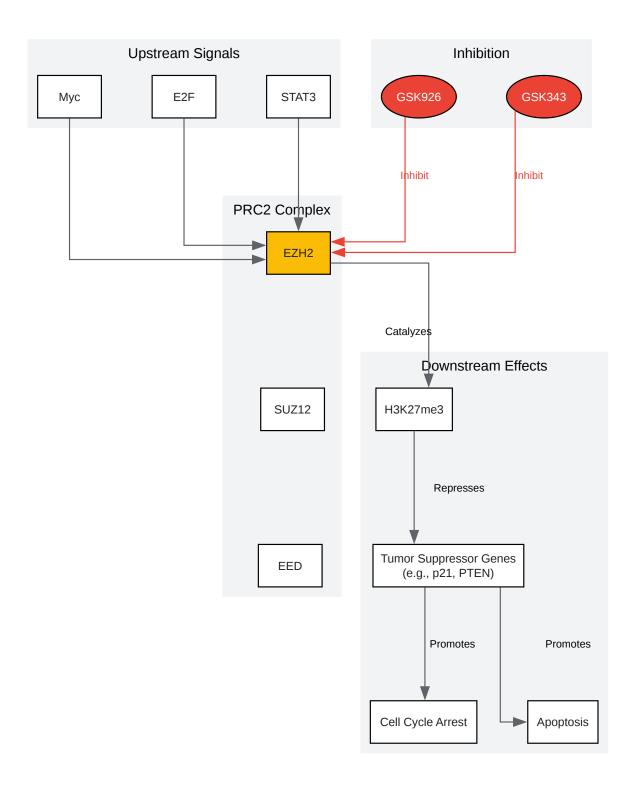






EZH2-mediated gene silencing is a crucial step in several oncogenic signaling pathways. By trimethylating H3K27, EZH2 represses the expression of tumor suppressor genes that would otherwise inhibit cell proliferation, and promote apoptosis. The inhibition of EZH2 by compounds like **GSK926** and GSK343 can reactivate the expression of these silenced genes, leading to anti-tumor effects.





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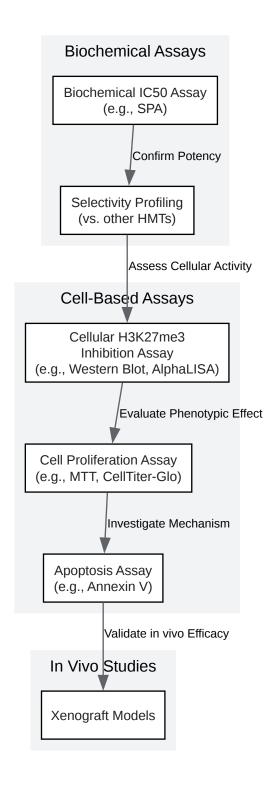
EZH2 signaling and the mechanism of action for GSK926 and GSK343.



Experimental Workflow for Inhibitor Characterization

The evaluation of EZH2 inhibitors typically involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular effects. A general workflow is outlined below.





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